4-(5-methylfuran-2-yl)oxane-2,6-dione
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Overview
Description
4-(5-methylfuran-2-yl)oxane-2,6-dione, also known as 5-methyl-4-furan-2-ylmethylidene-3,5-dihydro-2H-pyran-2,6-dione, is a heterocyclic organic compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . This compound is characterized by its unique structure, which includes a furan ring and an oxane-dione moiety, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methylfuran-2-yl)oxane-2,6-dione typically involves the reaction of 5-methylfuran-2-carboxylic acid with suitable reagents under controlled conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the oxane-dione ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(5-methylfuran-2-yl)oxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxane-dione moiety to more reduced forms.
Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
4-(5-methylfuran-2-yl)oxane-2,6-dione has promising applications in various fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a precursor for specialty chemicals
Mechanism of Action
The mechanism of action of 4-(5-methylfuran-2-yl)oxane-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 5-methylfuran-2-carboxylic acid
- 2,5-dimethylfuran
- 4-hydroxy-2,6-dioxo-1,2,3,6-tetrahydropyridine
Uniqueness
4-(5-methylfuran-2-yl)oxane-2,6-dione stands out due to its unique combination of a furan ring and an oxane-dione moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1500678-06-7 |
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Molecular Formula |
C10H10O4 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
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